molecular formula C15H24N6O B5302306 N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

货号 B5302306
分子量: 304.39 g/mol
InChI 键: XFMVNKFSOGMJQI-CABZTGNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential as a cancer immunotherapy agent, as it can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine.

作用机制

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide works by selectively blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Adenosine is produced in high levels in the tumor microenvironment and can suppress the anti-tumor immune response by binding to the A2A receptor. By blocking this receptor, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can enhance the activity of immune cells and promote anti-tumor immunity.
Biochemical and Physiological Effects:
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide has been shown to have several biochemical and physiological effects in preclinical studies. It can enhance the proliferation and activation of T cells and natural killer cells, increase the production of pro-inflammatory cytokines, and decrease the production of immunosuppressive molecules such as TGF-β and IL-10. These effects can lead to enhanced anti-tumor immunity and improved outcomes in cancer patients.

实验室实验的优点和局限性

One of the main advantages of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects and improves its safety profile. However, like many small molecule inhibitors, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can have limited solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, the effects of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide may be influenced by factors such as tumor type, stage, and microenvironment, which can complicate its use in clinical settings.

未来方向

There are several potential future directions for research on N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide. One area of interest is the development of combination therapies that can enhance the anti-tumor immune response even further. For example, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide could be combined with other immunomodulatory agents such as checkpoint inhibitors or CAR T cells to improve outcomes in cancer patients. Another area of interest is the identification of biomarkers that can predict response to N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, which could help to personalize treatment and improve patient outcomes. Finally, further research is needed to understand the mechanisms of resistance to N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide and to develop strategies to overcome this resistance.

合成方法

The synthesis of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide involves several steps, including the preparation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the L-isoleucinamide side chain, and the functionalization of the 1-methyl-6-propyl substituent. The most common method for synthesizing N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide involves the use of palladium-catalyzed cross-coupling reactions, which can be carried out under mild conditions and with high efficiency.

科学研究应用

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide has been the subject of extensive research in recent years, particularly in the field of cancer immunotherapy. Preclinical studies have shown that N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine, which is produced in high levels in the tumor microenvironment. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide in patients with various types of cancer.

属性

IUPAC Name

(2S,3S)-3-methyl-2-[(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-5-7-11-18-14(10-8-17-21(4)15(10)19-11)20-12(13(16)22)9(3)6-2/h8-9,12H,5-7H2,1-4H3,(H2,16,22)(H,18,19,20)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVNKFSOGMJQI-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NC(C(C)CC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)N[C@@H]([C@@H](C)CC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。